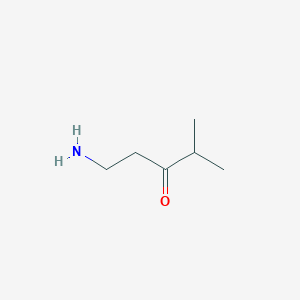
1-Amino-4-methylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-methylpentan-3-one is an organic compound with the molecular formula C6H13NO It is a derivative of pentanone, where one of the hydrogen atoms in the methyl group is replaced by an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia under specific conditions to yield the desired product. Another method includes the reductive amination of 4-methylpentan-2-one using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives such as 4-methylpentan-3-one.
Reduction: Secondary amines like 1,4-diamino-4-methylpentane.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-4-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1-amino-4-methylpentan-3-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical reactions. The compound may act as a substrate for enzymes, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
1-Amino-3-methylpentan-2-one: Another derivative of pentanone with similar properties.
4-Amino-4-methylpentan-2-one: A structurally related compound with different substitution patterns.
Uniqueness: 1-Amino-4-methylpentan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-amino-4-methylpentan-3-one |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)3-4-7/h5H,3-4,7H2,1-2H3 |
Clé InChI |
JANHZFWNAMWADV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


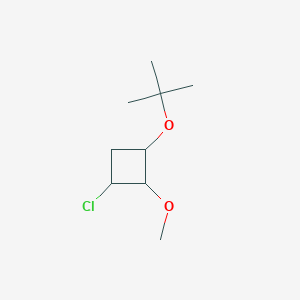
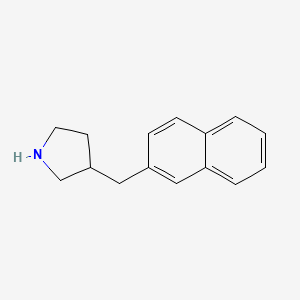
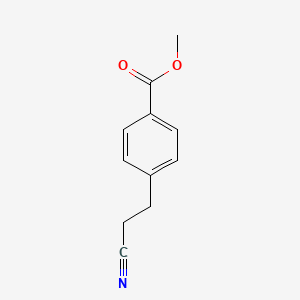

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)

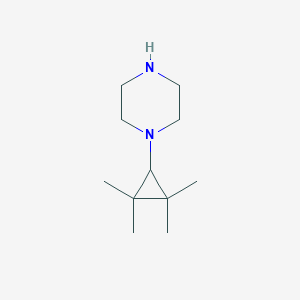
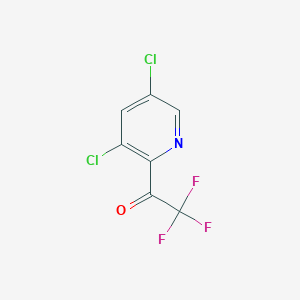
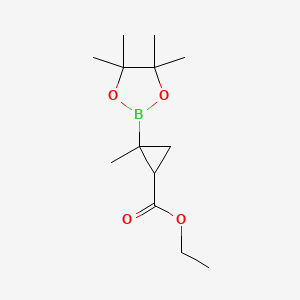
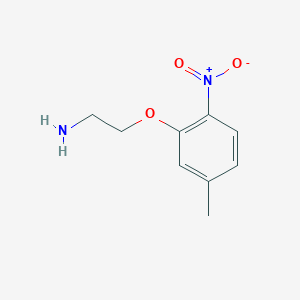

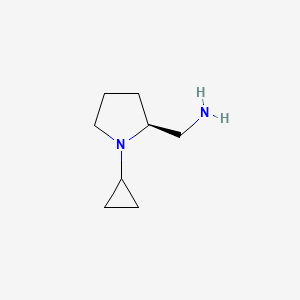
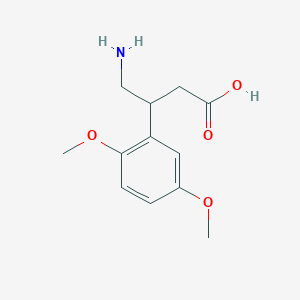
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
